

Application Notes and Protocols: Synthesis and Purification of Kmeriol

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Compound of Interest

Compound Name: *Kmeriol*

Cat. No.: *B3426759*

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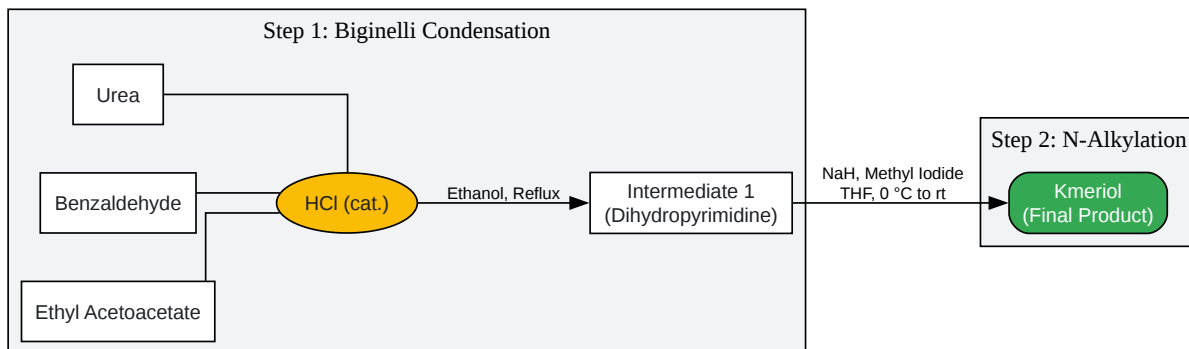
Abstract

This document provides detailed protocols for the chemical synthesis and subsequent purification of **Kmeriol**, a novel heterocyclic compound with potential applications in pharmaceutical research. The synthesis is achieved through a two-step process involving a condensation reaction followed by an N-alkylation. Purification is performed using flash column chromatography to yield the final product with high purity. These application notes are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Kmeriol Synthesis

The synthesis of **Kmeriol** is a two-step process. The first step involves the formation of a dihydropyrimidine core through a Biginelli-type condensation reaction. The second step is the N-alkylation of the dihydropyrimidine intermediate to yield the final product, **Kmeriol**.

Synthesis Pathway



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Caption: Synthetic pathway of **Kmeriol**.

Experimental Protocol: Synthesis of Intermediate 1

- To a 250 mL round-bottom flask, add ethyl acetoacetate (1.3 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.6 g, 10 mmol).
- Add 50 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
- Add a catalytic amount of concentrated hydrochloric acid (0.1 mL).
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
- Dry the solid under vacuum to obtain Intermediate 1.

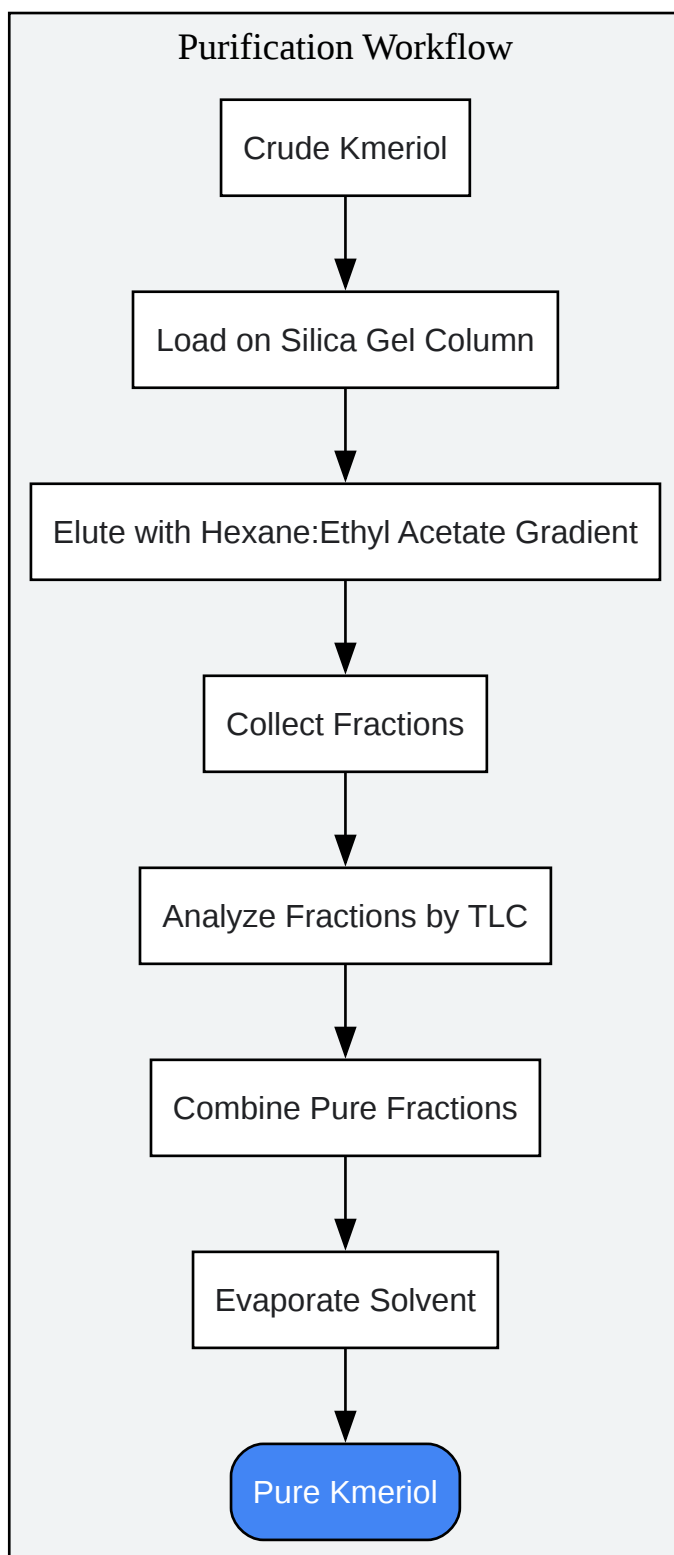
Experimental Protocol: Synthesis of Kmeriol

- To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add Intermediate 1 (2.46 g, 10 mmol).
- Add 40 mL of anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.
- Slowly add sodium hydride (0.26 g, 11 mmol, 60% dispersion in mineral oil) to the stirred suspension.
- Stir the mixture at 0 °C for 30 minutes.
- Add methyl iodide (1.56 g, 11 mmol) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 3 hours.
- Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude **Kmeriol** product.

Kmeriol Purification

The crude **Kmeriol** product is purified by flash column chromatography on silica gel.

Purification Workflow



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Caption: Workflow for the purification of **Kmeriol**.

Experimental Protocol: Flash Column Chromatography

- Prepare a silica gel slurry in hexane and pack a glass column.
- Dissolve the crude **Kmeriol** in a minimal amount of dichloromethane.
- Adsorb the crude product onto a small amount of silica gel and dry it.
- Load the dried silica gel with the adsorbed product onto the top of the packed column.
- Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30% ethyl acetate).
- Collect fractions of approximately 10 mL each.
- Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane and visualize with a UV lamp.
- Combine the fractions containing the pure **Kmeriol** product.
- Remove the solvent under reduced pressure to yield pure **Kmeriol** as a white solid.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis and purification of **Kmeriol**.

Table 1: Synthesis Reaction Data

Step	Reactant	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Product	Yield (%)
1	Ethyl Acetoacetate	130.14	1.30	10	Intermediate 1	85
	Benzaldehyde	106.12	1.06	10		
	Urea	60.06	0.60	10		
2	Intermediate 1	246.29	2.46	10	Kmeriol	92
	Methyl Iodide	141.94	1.56	11		

Table 2: Purification and Characterization Data

Compound	Purification Method	Purity (HPLC) (%)	Appearance	Melting Point (°C)	¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	MS (ESI+) m/z
Intermediate 1	Recrystallization	>98	White Solid	208-210	7.2-7.4 (m, 5H), 5.3 (d, 1H), 4.1 (q, 2H), 2.3 (s, 3H), 1.2 (t, 3H)	247.1 [M+H] ⁺
Kmeriol	Flash Chromatography	>99	White Solid	152-154	7.2-7.4 (m, 5H), 5.4 (d, 1H), 4.1 (q, 2H), 3.1 (s, 3H), 2.3 (s, 3H), 1.2 (t, 3H)	261.1 [M+H] ⁺

Safety Precautions

- All experiments should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.
- Concentrated hydrochloric acid is corrosive. Handle with appropriate care.
- Organic solvents are flammable. Avoid open flames and sources of ignition.
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